Aluminum Phosphate vs. Aluminum Hydroxide Adjuvanticity in Hepatitis B Vaccine: Geometric Mean Antibody Titer Comparison
In a direct head-to-head comparative study evaluating adjuvanticity in a recombinant hepatitis B protein vaccine, aluminum phosphate (AlPO₄) produced significantly higher antibody responses than aluminum hydroxide (Al(OH)₃) and combination formulations. The geometric mean antibody titer (GMT) for aluminum phosphate was approximately three-fold higher than that of aluminum hydroxide, and the effective dose for 50% response (ED₅₀) was approximately two-fold lower [1]. This quantitative advantage translates to potentially higher seroprotection rates and may enable antigen dose sparing in vaccine formulation.
| Evidence Dimension | Adjuvanticity (antibody response) |
|---|---|
| Target Compound Data | Geometric mean antibody titer (GMT) approximately three-fold higher than aluminum hydroxide; ED₅₀ approximately two-fold lower than other formulations |
| Comparator Or Baseline | Aluminum hydroxide adjuvant (GMT baseline); aluminum hydroxide and combination formulations (ED₅₀ baseline) |
| Quantified Difference | GMT ~3× higher; ED₅₀ ~2× lower (indicating ~2× higher potency) |
| Conditions | Recombinant hepatitis B protein vaccine administered intraperitoneally to BALB/c mice; antibody titer measured by ELISA at 28 days post-immunization |
Why This Matters
This evidence demonstrates that aluminum phosphate can elicit quantitatively superior humoral immunity compared to aluminum hydroxide in hepatitis B vaccine formulations, potentially enabling antigen-sparing strategies or improved seroprotection in low-responder populations.
- [1] Mahboubi A, Fazeli MR, Dinarvand R, Samadi N, Sharifzadeh M, Ilka H, Azadi S, Soleimanian R, Kalkouei H, Hajikhanmirzaei R, Valadkhani M. Comparison of the adjuvanticity of aluminum salts and their combination in hepatitis B recombinant protein vaccine in assessed mice. Iran J Immunol. 2008;5(3):163-70. PMID: 18791283. View Source
